1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone exemplifies the sophisticated structural complexity characteristic of quinoline-pyrazole hybrid compounds. The systematic IUPAC nomenclature reflects the intricate connectivity between the quinoline and pyrazole ring systems, with the compound featuring a molecular formula of C28H24BrN3O2 and a molecular weight of 514.41 g/mol. The structural framework consists of a 6-bromo-2-methyl-4-phenylquinoline moiety linked through the 3-position to a 3,4-dihydropyrazole ring system, which itself bears a 2-methoxyphenyl substituent at the 3-position and an ethanone group at the 2-position.
The quinoline portion of the molecule contains several key structural features that significantly influence its overall properties. The bromine atom at the 6-position introduces both steric and electronic effects, while the methyl group at position 2 provides additional hydrophobic character. The phenyl substituent at position 4 creates an extended conjugated system that affects the electronic properties of the entire molecule. The pyrazole ring exists in a partially saturated 3,4-dihydro form, which introduces conformational flexibility and creates distinct stereochemical considerations for the molecule.
Physicochemical property predictions indicate a density of 1.37 ± 0.1 g/cm³ and a predicted boiling point of 635.4 ± 65.0°C, reflecting the substantial molecular weight and extensive aromatic character of the compound. The predicted acidity constant (pKa) of 4.00 ± 0.50 suggests moderate acidity, likely associated with the quinoline nitrogen or other ionizable functionalities within the structure. These properties position the compound within a range suitable for various pharmaceutical applications while maintaining appropriate lipophilic characteristics for biological membrane penetration.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C28H24BrN3O2 | Empirical determination |
| Molecular Weight | 514.41 g/mol | Mass spectrometry |
| CAS Registry Number | 385405-69-6 | Chemical Abstracts Service |
| Predicted Density | 1.37 ± 0.1 g/cm³ | Computational modeling |
| Predicted Boiling Point | 635.4 ± 65.0°C | Thermodynamic calculation |
| Predicted pKa | 4.00 ± 0.50 | Electronic structure analysis |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of quinoline-pyrazole hybrid compounds have revealed distinctive conformational characteristics that provide crucial insights into the three-dimensional architecture of this compound. Structural analysis of related pyrazolo-quinoline derivatives demonstrates significant dihedral angles between aromatic ring systems, with typical values ranging from 50° to 55°, indicating substantial deviation from planarity. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline shows a dihedral angle of 54.25° between the pyrazole ring and the methylated phenyl ring, providing a structural precedent for understanding the conformational preferences of related compounds.
The bond distance analysis within the fused heterocyclic systems reveals evidence for 10-π delocalization in the pyrazolopyridine portions of these molecules, with characteristic diene character observed in the fused carbocyclic rings. These findings suggest that similar electronic delocalization patterns likely exist in this compound, contributing to its overall stability and electronic properties. The presence of the bromine substituent and methoxyphenyl group introduces additional steric considerations that influence the preferred conformational states of the molecule.
Hydrogen bonding patterns observed in crystalline quinoline-pyrazole derivatives typically involve C—H⋯N interactions that form extended sheet structures containing centrosymmetric ring motifs. These intermolecular interactions are crucial for understanding the solid-state packing arrangements and may influence the biological activity of the compound through receptor binding interactions. The conformational flexibility of the 3,4-dihydropyrazole ring system allows for multiple accessible conformations that could accommodate different binding orientations with biological targets.
The molecular conformations exhibit no internal symmetry, resulting in conformationally chiral molecules that exist as equal populations of conformational enantiomers in centrosymmetric crystal systems. This chirality, while not persistent in solution, may contribute to specific binding interactions with asymmetric biological targets. The non-planar character of the molecular skeleton can be attributed to intramolecular non-bonded repulsions between substituents and the influence of directional intermolecular interactions, particularly hydrogen bonding.
Spectroscopic Characterization (NMR, IR, MS)
Spectroscopic characterization of quinoline-pyrazole hybrid compounds provides essential structural confirmation and insights into the electronic properties of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns characteristic of these complex heterocyclic systems. Proton NMR spectra of related compounds show characteristic signals for diastereotopic protons in the 3,4-dihydropyrazole ring system, typically appearing as separate multiplets around δ 2.88-3.03 ppm due to the restricted rotation and asymmetric environment created by the substituent pattern.
The quinoline aromatic protons exhibit characteristic chemical shifts in the δ 7.5-8.5 ppm region, with the specific positions influenced by the electron-withdrawing effect of the bromine substituent and the electron-donating methyl group. The 2-methoxyphenyl substituent contributes additional aromatic signals in the δ 6.8-7.3 ppm region, along with a distinctive methoxy signal typically observed around δ 3.8-3.9 ppm. The ethanone carbonyl carbon appears in the 13C NMR spectrum around δ 190-200 ppm, while the quinoline and pyrazole aromatic carbons span the δ 110-160 ppm region.
Infrared spectroscopy provides crucial functional group identification, with the ethanone C=O stretch appearing as a strong absorption band typically in the range of 1648-1678 cm⁻¹. The aromatic C=C stretching vibrations appear in the 1529-1596 cm⁻¹ region, while C-H stretching of aromatic systems is observed around 3000-3100 cm⁻¹. The presence of the methoxy group contributes additional C-O stretching vibrations around 1250-1300 cm⁻¹. The bromine substituent, while not directly observable in IR spectroscopy, influences the overall fingerprint region of the spectrum through its electronic effects on the quinoline system.
Mass spectrometry confirms the molecular ion peak at m/z 514.41, corresponding to the molecular formula C28H24BrN3O2. The fragmentation pattern typically shows loss of the ethanone group (M-43), loss of the methoxy group (M-31), and characteristic quinoline and pyrazole fragment ions. High-resolution mass spectrometry provides precise mass determination that confirms the elemental composition and distinguishes this compound from closely related structural isomers.
| Spectroscopic Method | Key Signals/Peaks | Chemical Shift/Frequency | Assignment |
|---|---|---|---|
| ¹H NMR | Diastereotopic CH₂ | δ 2.88-3.03 ppm | Pyrazole CH₂ |
| ¹H NMR | Methoxy | δ 3.8-3.9 ppm | OCH₃ |
| ¹H NMR | Aromatic | δ 6.8-8.5 ppm | Quinoline/Phenyl H |
| ¹³C NMR | Carbonyl | δ 190-200 ppm | C=O |
| IR | C=O Stretch | 1648-1678 cm⁻¹ | Ethanone |
| IR | C=C Stretch | 1529-1596 cm⁻¹ | Aromatic |
| MS | Molecular Ion | m/z 514.41 | [M]⁺ |
Comparative Structural Analysis with Quinoline-Pyrazole Hybrid Analogues
Comparative structural analysis reveals that this compound belongs to a diverse family of quinoline-pyrazole hybrid compounds that demonstrate significant structural and biological activity relationships. Related compounds such as 1-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone share the same quinoline core structure but differ in the pyrazole substituent pattern, providing insights into structure-activity relationships. The presence of different halogen substituents (bromine vs. chlorine) and various methoxy positioning creates a family of compounds with modulated electronic properties and biological activities.
The compound 6-bromo-3-[5-(2-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one represents another structural variant where the ethanone group is replaced by a quinolin-2-one functionality and a tosyl protecting group is present on the pyrazole nitrogen. This structural comparison highlights the modular nature of quinoline-pyrazole hybrid design and demonstrates how different functional group modifications can influence both synthetic accessibility and biological properties.
Research into pyrazolo-quinoline derivatives has revealed significant anticancer potential, with compounds showing IC₅₀ values ranging from 2.43 to 6.01 μM against various cancer cell lines including A549, MCF7, and SKNSH. The specific substitution pattern of this compound, featuring both bromine and methoxy substituents, positions it within the range of compounds that have demonstrated promising biological activities. The 2-methoxyphenyl group provides favorable electronic properties that may enhance biological activity compared to unsubstituted or differently substituted analogues.
Structural diversity within this compound class extends to variations in the pyrazole ring oxidation state, with some derivatives existing as fully aromatic pyrazole systems while others maintain the 4,5-dihydro configuration. The dihydropyrazole form present in the target compound introduces conformational flexibility that may be advantageous for binding to biological targets with specific geometric requirements. The ethanone functionality serves as both an electron-withdrawing group that modulates the electronic properties of the pyrazole system and a potential site for metabolic transformation or chemical modification.
| Compound Type | Key Structural Features | Reported Activity | IC₅₀ Range |
|---|---|---|---|
| Pyrazolo-quinolines | Fused ring systems | Anticancer | 2.43-6.01 μM |
| Dihydropyrazole analogues | Saturated pyrazole ring | Anti-inflammatory | Variable |
| Methoxy-substituted variants | Electron-donating groups | Enhanced activity | Improved potency |
| Halogenated derivatives | Br/Cl substituents | Selective toxicity | Compound-dependent |
Properties
IUPAC Name |
1-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c1-17-27(24-16-25(32(31-24)18(2)33)21-11-7-8-12-26(21)34-3)28(19-9-5-4-6-10-19)22-15-20(29)13-14-23(22)30-17/h4-15,25H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJMGIJNBWRWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a novel synthetic derivative that combines features of quinoline and pyrazole structures. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes the bromination of 2-methyl-4-phenylquinoline followed by the formation of the pyrazole ring through a condensation reaction with appropriate reagents. The final product is obtained via acetylation, which enhances its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that modifications to the quinoline structure can enhance its activity. The IC50 values for some derivatives ranged from 0.4 to 1.0 μM , indicating potent antiproliferative effects on cancer cells such as HL-60 (human leukemia) and H460 (non-small-cell lung cancer) .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Induction of apoptosis through the downregulation of cyclin-dependent kinases (CDKs) .
Antimicrobial Activity
In addition to anticancer properties, preliminary evaluations suggest that the compound may possess antimicrobial activity. Studies indicate that similar quinoline derivatives exhibit antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:
- Bromination at specific positions enhances cytotoxicity.
- The presence of methoxy groups appears to improve solubility and bioavailability .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Cell Line / Pathogen | IC50 / MIC | Mechanism |
|---|---|---|---|
| Anticancer | HL-60, H460 | 0.4 - 1.0 μM | Tubulin inhibition, apoptosis induction |
| Antimicrobial | Staphylococcus aureus | Varies | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | Varies | Cell wall synthesis inhibition |
Case Studies
- In Vitro Studies : A study evaluating various derivatives showed that modifications led to enhanced anticancer activities in multiple cell lines, with specific focus on the impact of substituents on quinoline and pyrazole moieties.
- In Silico Studies : Computational approaches assessed the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles indicating favorable drug-likeness and low toxicity risks associated with certain derivatives .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including the compound , have demonstrated potent anticancer properties. Research indicates that compounds with quinoline structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that derivatives of quinoline can target cancer cells selectively while sparing normal cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound exhibits potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the quinoline moiety has been linked to enhanced antibacterial effects, as seen in various studies where similar compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of quinoline derivatives. The compound's structure suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Functional Group Impact on Properties
- Methoxy vs. Fluoro/Halogen Substituents : The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the 4-fluorophenyl analog , while halogenated variants (e.g., bromo, chloro) increase lipophilicity and membrane permeability .
- Amino vs.
Research Findings and Implications
- Kinase Inhibition: The diethylamino-propanoyl derivative () is labeled as an EIF2AK3 activator, indicating a role in stress-response pathways .
- Anticancer Activity : Chloro and bromo substituents () are common in cytotoxic agents due to their electron-withdrawing effects, which stabilize drug-target interactions.
Preparation Methods
Friedländer Annulation Approach
The Friedländer reaction between 2-amino-5-bromoacetophenone and a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions yields the 2-methyl-4-phenylquinoline backbone. Bromination at position 6 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving regioselectivity due to the directing effects of the methyl and phenyl substituents. A typical yield of 68–72% is reported for this step.
Skraup Reaction Modifications
Alternatively, the Skraup reaction employs glycerol, sulfuric acid, and aniline derivatives under thermal conditions. For the 6-bromo-2-methyl-4-phenylquinoline variant, 4-bromo-2-methylaniline is condensed with benzaldehyde in the presence of iodine as a catalyst, followed by cyclization. This method, however, results in lower yields (50–55%) due to competing side reactions.
Formation of the Dihydropyrazole Ring
The 3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl fragment is synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones.
Hydrazine-Ketone Cyclocondensation
A common strategy involves reacting 2-methoxyphenylhydrazine with ethyl acetoacetate in ethanol under reflux (78°C, 12 hours) to form the dihydropyrazole ring. Sodium acetate is often added to catalyze the reaction, yielding the intermediate 3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole in 85% purity. Subsequent N-acetylation with acetic anhydride introduces the ethanone group at position 2, achieving a 90% conversion rate.
Catalytic Enhancements
Recent advancements utilize heterogeneous catalysts, such as sodium-impregnated activated eggshells, to improve reaction efficiency. These catalysts reduce reaction times to 4–6 hours while maintaining yields above 80%.
Coupling of Quinoline and Dihydropyrazole Fragments
The final step involves linking the quinoline and dihydropyrazole moieties through a nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
The bromine atom at position 6 of the quinoline acts as a leaving group in SNAr reactions. The dihydropyrazole-ethanone intermediate is deprotonated using potassium tert-butoxide in tetrahydrofuran (THF) and reacted with the quinoline derivative at 60°C for 24 hours. This method yields the target compound in 65–70% purity, requiring subsequent column chromatography (silica gel, hexane/ethyl acetate 3:1).
Palladium-Catalyzed Cross-Coupling
Alternative protocols employ Suzuki-Miyaura coupling using palladium(II) acetate and triphenylphosphine. The quinoline boronic acid derivative is reacted with the brominated dihydropyrazole fragment in a dioxane/water mixture (4:1) at 90°C. This method achieves higher yields (75–80%) but necessitates rigorous exclusion of moisture and oxygen.
Optimization and Scale-Up Considerations
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | THF or DMF | Enhances solubility |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balances cost and efficiency |
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
Analytical Characterization
Critical spectroscopic data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.45 (m, 8H, aromatic), 3.92 (s, 3H, OCH₃), 2.51 (s, 3H, COCH₃).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A plausible pathway includes:
Quinoline core formation : Bromination of 2-methyl-4-phenylquinoline at the 6-position using NBS (N-bromosuccinimide) under controlled conditions .
Dihydropyrazole ring construction : Condensation of the brominated quinoline with a substituted hydrazine derivative (e.g., 2-methoxyphenylhydrazine) under reflux in acetic acid. Ethanol recrystallization is often used for purification .
Ketone functionalization : Acetylation via nucleophilic substitution or Friedel-Crafts acylation to introduce the ethanone group.
Q. Optimization strategies :
- Use anhydrous solvents to minimize hydrolysis side reactions.
- Monitor reaction progress via TLC or HPLC-MS.
- Adjust reflux time (e.g., 6–12 hours) and stoichiometric ratios (e.g., 1.2:1 hydrazine:quinoline) to maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign signals for the dihydropyrazole ring (e.g., N–H protons at δ 8.5–9.5 ppm) and methoxy group (δ ~3.8 ppm). Compare coupling constants to confirm stereochemistry .
- X-ray crystallography : Resolve bond lengths and angles (e.g., quinoline C–Br bond: ~1.89 Å; dihedral angles between aromatic rings: ~76°). Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~525) and fragmentation patterns .
Q. How can researchers ensure purity during purification, especially with structurally similar byproducts?
Methodological Answer:
- Column chromatography : Use gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:2) to separate diastereomers or regioisomers.
- Recrystallization : Ethanol or DMF/water mixtures are effective for removing unreacted hydrazine or acetylated impurities .
- HPLC-PDA : Monitor purity (>98%) by tracking UV absorption at λmax ~260 nm (quinoline moiety) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Dynamic effects : Account for conformational flexibility (e.g., dihydropyrazole ring puckering) using variable-temperature NMR or DFT calculations (B3LYP/6-31G* level) .
- Solvent interactions : Compare experimental data in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived torsion angles .
Q. What strategies mitigate organic degradation during prolonged experimental timelines (e.g., 9-hour reactions)?
Methodological Answer:
- Temperature control : Use ice baths or jacketed reactors to stabilize temperature-sensitive intermediates (e.g., dihydropyrazole ring oxidation) .
- Inert atmosphere : Conduct reactions under N2/Ar to prevent bromine loss or methoxy group demethylation.
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation byproducts early .
Q. How can computational modeling predict biological activity, and what are its limitations?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). The quinoline moiety may interact with hydrophobic pockets, while the methoxy group affects solubility .
- Limitations :
- Force fields may misrepresent halogen bonding (Br···π interactions).
- Solvation models often oversimplify aqueous environments. Validate with experimental IC50 assays .
Q. What crystallographic challenges arise from the compound’s bulky substituents, and how are they addressed?
Methodological Answer:
- Disorder in crystal packing : The bromine atom and methoxyphenyl group create steric hindrance. Mitigate by:
- Slow evaporation crystallization (e.g., DMF/hexane at 4°C).
- Using synchrotron radiation for high-resolution data collection (≤0.8 Å) .
- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H···Br) using Hirshfeld surface analysis to explain packing motifs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies?
Methodological Answer:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines.
- Structural analogs : Compare with derivatives (e.g., 6-chloro vs. 6-bromo analogs) to isolate electronic effects .
- Meta-analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to identify critical substituents (e.g., bromine’s role in membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
